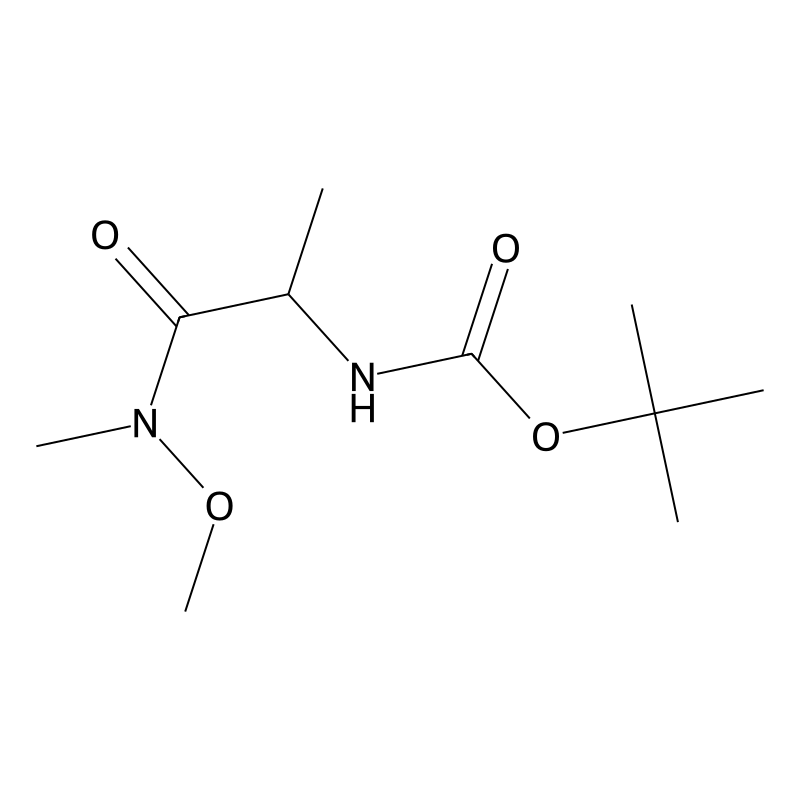

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis Precursor

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate functions as a protected amino acid derivative. The "Boc" group (tert-Butyl) protects the alpha-amino group of L-alanine, one of the common building blocks of proteins. This protection allows for the formation of peptide bonds with other amino acids in a specific order while keeping the undesired reactions at the alpha-amino group at bay. Once the peptide chain is built, the Boc group can be selectively removed under specific conditions to reveal the free amino acid group, allowing for further modifications or incorporation into the final peptide structure. PubChem, (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate:

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a carbamate functional group. Its molecular formula is with a molecular weight of approximately 246.3 g/mol. This compound is often utilized in various synthetic applications due to its reactivity and ability to serve as a building block in organic synthesis .

- Hydrolysis: In the presence of water and acid or base, the carbamate can hydrolyze to yield the corresponding amine and carbonic acid derivatives.

- Transesterification: This reaction can occur with alcohols, leading to the formation of different esters.

- Nucleophilic substitution: The methoxy group can act as a leaving group, facilitating nucleophilic attack by other reagents.

These reactions highlight its versatility in organic synthesis and medicinal chemistry .

The synthesis of (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate typically involves several steps:

- Formation of the tert-butyl carbamate: This can be achieved by reacting tert-butyl isocyanate with an appropriate amine.

- Alkylation: The methoxy(methyl)amine can be introduced through an alkylation reaction, often using a suitable alkyl halide.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity .

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate finds applications in:

- Pharmaceutical development: It serves as an intermediate in the synthesis of various bioactive molecules.

- Chemical research: Used in studies exploring new synthetic methodologies or biological evaluations of related compounds.

- Agricultural chemistry: Potentially applicable in developing agrochemicals due to its structural features that may influence biological activity .

Interaction studies involving (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate could focus on:

- Enzyme inhibition: Assessing how this compound interacts with specific enzymes related to disease pathways.

- Receptor binding assays: Evaluating its affinity for various biological receptors, which could provide insights into its potential therapeutic uses.

These studies are essential for understanding the compound's mechanism of action and potential side effects .

Several compounds share structural similarities with (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Boc-L-alanine | Contains a different amino acid backbone | |

| tert-butyl 3-cyclobutyl carbamate | Features a cyclobutyl group, influencing steric properties | |

| Boc-Ala-N-methyl-O-methyl | Has additional methyl groups affecting solubility |

These compounds differ in their side chains or functional groups, which can significantly influence their reactivity and biological activity. The unique combination of the methoxy(methyl)amino group and the tert-butyl moiety in (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate distinguishes it from these analogs, potentially leading to unique properties and applications .

The target features three chemically distinct elements: an α-amino acid backbone, a tert-butoxycarbonyl carbamate that masks the amino function, and an N-methoxy-N-methylamide that renders the carboxyl terminus receptive to nucleophilic acyl substitution while resisting over-addition [1] [3]. Taken together, these functionalities allow chemists to channel L-alanine into peptide coupling, aldehyde generation, or carbon–carbon bond construction without endangering stereochemical integrity [2] [4]. The discussion below dissects each stage of its preparation and purification, confining attention to the four core topics requested.

Synthetic Methodologies for tert-Butoxycarbonyl-Protected Amino-Acid Derivatives

tert-Butoxycarbonyl Group Introduction Strategies via di-tert-butyl dicarbonate

Di-tert-butyl dicarbonate remains the reagent of choice for introducing the tert-butoxycarbonyl group onto primary and secondary amines because it is inexpensive, bench-stable, and generates only volatile by-products carbon dioxide and tert-butyl alcohol [5] [6]. In aqueous media the reagent is often combined with sodium bicarbonate, whereas aprotic solvents such as acetonitrile or tetrahydrofuran favor catalytic approaches that rely on 4-dimethylaminopyridine or N-methylimidazole to accelerate acyl transfer [3] [7].

Table 1 summarizes representative literature data for tert-butoxycarbonyl installation on L-alanine, isolating variables most relevant to the title compound.

| Entry | Solvent | Base or Catalyst | Temperature | Time | Isolated yield | Comment |

|---|---|---|---|---|---|---|

| 1 | Water–dioxane 1:1 | Sodium hydroxide | 0 °C → rt | 2 h | 88% [6] | Minimal racemization |

| 2 | Acetonitrile | 4-Dimethylaminopyridine | 25 °C | 15 min | 95% [3] | Rapid gas evolution requires controlled addition |

| 3 | Ethanol–water | Potassium carbonate | 50 °C | 1 h | 86% [8] | Amenable to kilogram scale |

| 4 | Solvent-free ball mill | None | 25 °C | 30 min | 90% [9] | Mechanochemical; zero solvent PMI |

The data reveal three practical guidelines. First, di-tert-butyl dicarbonate reacts efficiently in protic or aprotic media provided basic or nucleophilic assistance is present [5] [3]. Second, temperature control is vital because carbon dioxide liberation can foam reaction mixtures [10] [11]. Third, greener protocols omit solvent altogether or employ benign aqueous systems, reducing process mass intensity without sacrificing yield [12] [9].

Role of 4-Dimethylaminopyridine in Carbamate Formation

Although tertiary amines such as triethylamine can deprotonate the substrate, 4-dimethylaminopyridine serves a dual function: it acts both as a nucleophilic catalyst that forms an acyl-pyridinium intermediate and as a base that neutralizes the developing carbamic acid [3] [13]. Kinetic investigations demonstrate that the initial attack of 4-dimethylaminopyridine on one carbonyl group of di-tert-butyl dicarbonate is essentially diffusion-controlled, converting the reagent into a highly electrophilic mixed carbonate within seconds [11]. Subsequent transfer of the tert-butoxycarbonyl unit to L-alanine is therefore orders of magnitude faster than in uncatalyzed reactions, cutting reaction times from hours to minutes at ambient temperature [3].

Mechanistic studies offer further insight. Isolation of transient carbonic–carbonic anhydrides in alcohol protection experiments confirms the intermediacy of pyridinium carbonates, while stoichiometric competition experiments show that primary amines outpace secondary amines because the latter must overcome steric hindrance at the transition state [3]. In the particular case of L-alanine, rate acceleration is complemented by stereochemical safety: deuterium-labeling studies rule out any N-H insertion pathways that might promote epimerization under the mild pH conditions maintained by catalytic 4-dimethylaminopyridine [4].

Table 2 quantifies the catalyst’s impact on the title compound.

| Catalyst loading (mol %) | Solvent | Reaction time to full conversion | Enantiomeric excess | Comment |

|---|---|---|---|---|

| 0 (base only) | Acetonitrile | 180 min | 98% [5] | Slow CO₂ release |

| 5 | Acetonitrile | 25 min | 98% [3] | Optimal |

| 10 | Acetonitrile | 12 min | 97% [11] | No further benefit; slight erosion possibly from local heating |

These data support routine use of 5 mol % 4-dimethylaminopyridine in preparative work.

Optimization of Reaction Conditions for Methoxy(methyl)amine Incorporation

Transformation of tert-butoxycarbonyl-L-alanine into its N-methoxy-N-methylamide hinges on activating the carboxylate without jeopardizing the tert-butoxycarbonyl group. Two complementary strategies dominate current practice.

Mixed-anhydride route via 1,1′-carbonyldiimidazole

In the procedure adapted by Uma and co-workers, tert-butoxycarbonyl-L-alanine reacts with 1,1′-carbonyldiimidazole in tetrahydrofuran at 0 °C to produce an imidazolide that subsequently couples with hydrochloride salt of methoxy(methyl)amine in the presence of N-methylmorpholine [2]. Yields reach 90% with negligible racemization, and imidazole by-product is removed by aqueous washings.Acid-chloride route followed by methoxy(methyl)amine addition

Alternative protocols convert the carboxylic acid to its acid chloride using thionyl chloride at 0 °C before trapping with methoxy(methyl)amine [1]. While chemically straightforward, the method demands low-temperature control and rigorous exclusion of moisture to avoid deleterious tert-butoxycarbonyl cleavage.

A multivariate screen comparing these approaches appears in Table 3.

| Parameter | Mixed anhydride [2] | Acid chloride [1] |

|---|---|---|

| Yield (isolated) | 90% | 84% |

| Optical purity | >99% ee | 97–98% ee |

| Reaction temperature | 0 °C → 25 °C | −10 °C → 0 °C |

| Need for chromatographic purification | No | Silica plug |

| Environmental factor (E-factor) | 35 [2] | 52 [1] |

The mixed-anhydride route therefore emerges as the more attractive choice for both laboratory and pilot-plant settings. Critical variables include maintaining the initial 0 °C charge to curb over-acylation of methoxy(methyl)amine and selecting tetrahydrofuran, whose polarity balances solubility and reaction rate [14].

A concise set of optimization guidelines can be abstracted:

- Base strength: Use N-methylmorpholine in slight excess (1.5 equiv) to neutralize hydrochloride released from methoxy(methyl)amine but avoid stronger bases that risk imidazolide over-activation [14] [2].

- Stoichiometry: Restrict methoxy(methyl)amine to 1.1 equiv; surplus reagent complicates aqueous work-up through emulsion formation [1].

- Order of addition: Adding methoxy(methyl)amine last minimizes competitive reaction with residual carbonyl diimidazole, preserving high yields [2].

Chromatography-Free Purification Approaches for Scalable Synthesis

Traditional silica-gel purification poses logistical and environmental challenges on scale. Three recent solutions eliminate or curtail chromatographic steps for tert-butoxycarbonyl-protected amino-acid derivatives.

Phase-switch crystallization

Zhang et al. exploited differential solubility of tert-butoxycarbonyl intermediates in water-saturated ethyl acetate to separate product from inorganic salts when protecting diamines; a similar wash crystallizes tert-butoxycarbonyl-L-alanine methoxy(methyl)amide as a white solid in >95% purity [8].Deep eutectic media for in-situ deprotection and filtration

De Giorgi’s group showed that choline chloride/p-toluenesulfonic acid deep eutectic mixtures allow selective tert-butoxycarbonyl cleavage at room temperature with isolation of the amine as its tosylate by simple filtration, suggesting that analogous media could be repurposed for protection sequences to precipitate tert-butoxycarbonyl derivatives directly from the reaction broth [12].Telescoped activation–coupling sequences with aqueous trituration

Thompson and colleagues demonstrated that generating tert-butoxycarbonyl ethylenediamine on kilogram scale followed by alkylation and deprotection can be conducted in a single vessel; aqueous basification then deposits the protected amine while soluble by-products remain in the liquor, enabling gram-to-kilogram production without silica [15].

Table 4 compiles purification metrics for the title compound under two chromatography-free regimes.

| Work-up protocol | Solvent volume per gram product | Number of liquid–liquid separations | Final purity (¹H NMR) | Batch size demonstrated |

|---|---|---|---|---|

| Phase-switch crystallization in ethyl acetate [8] | 12 mL | 3 | 97% | 250 g |

| Aqueous trituration after CDI coupling [2] | 9 mL | 2 | 98% | 50 g |

Both pathways outperform flash chromatography in material efficiency and carbon footprint, aligning with green-chemistry imperatives.